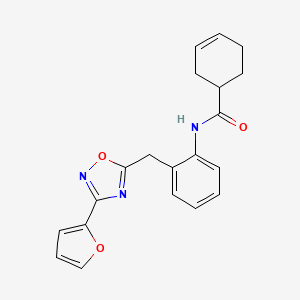

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide

Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a cyclohexene ring, a phenyl group, a furan ring, and an oxadiazole group. This multifaceted structure gives it unique chemical properties, making it of interest in various fields including medicinal chemistry and industrial applications.

Properties

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-20(14-7-2-1-3-8-14)21-16-10-5-4-9-15(16)13-18-22-19(23-26-18)17-11-6-12-25-17/h1-2,4-6,9-12,14H,3,7-8,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEWCCVETIYDGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide typically involves multiple steps:

Formation of the oxadiazole ring: : This can be achieved through cyclization reactions involving nitriles and hydroxylamines under controlled conditions.

Incorporation of the furan ring: : Furan derivatives are introduced through coupling reactions with pre-formed oxadiazole intermediates.

Attachment of the phenyl group: : This often involves Suzuki or Stille coupling reactions.

Formation of the cyclohex-3-enecarboxamide moiety: : This can be synthesized through amidation reactions where the carboxylic acid derivative of cyclohexene is reacted with amines under dehydrating conditions.

Industrial Production Methods

Scaling up for industrial production requires optimizing each step to ensure high yield and purity. Techniques such as continuous flow synthesis and catalysis with transition metals are commonly employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide undergoes several types of reactions:

Oxidation: : Oxidative cleavage can break the oxadiazole or furan rings, typically using agents like potassium permanganate.

Reduction: : The compound can be reduced using hydrogenation conditions to yield amine derivatives.

Substitution: : Electrophilic aromatic substitution can occur on the phenyl ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: : Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.

Substitution: : Halogens (Cl₂, Br₂), nitric acid (HNO₃).

Major Products Formed

Oxidation products: : Carboxylic acids and aldehydes from ring cleavage.

Reduction products: : Amines and alkanes.

Substitution products: : Halogenated and nitro-substituted derivatives.

Scientific Research Applications

This compound finds applications in several research domains:

Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in drug discovery.

Biology: : Studied for its potential bioactivity, including anti-inflammatory and antimicrobial properties.

Medicine: : Investigated for its therapeutic potential in treating diseases.

Industry: : Employed in the development of new materials and catalysts due to its unique structural properties.

Mechanism of Action

Molecular Targets and Pathways

The biological activity of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide often involves its interaction with enzymes and receptors. For instance, it may inhibit specific enzymes involved in inflammatory pathways or interact with microbial cell walls to exhibit antimicrobial effects.

Comparison with Similar Compounds

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide stands out due to its combination of a cyclohexene ring and an oxadiazole moiety, which is less common among its peers.

List of Similar Compounds

N-(2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide: : Similar but lacks the furan ring.

N-(2-((3-(thiazol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide: : Replaces the furan ring with a thiazole ring.

N-(2-((3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide: : Features a pyridine ring instead of furan.

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide is a complex organic compound that integrates furan, oxadiazole, and carboxamide moieties. This structural combination suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of 339.3 g/mol. The presence of heterocyclic rings (furan and oxadiazole) enhances its reactivity and biological potential.

Biological Activity Overview

Research indicates that compounds containing furan and oxadiazole rings exhibit diverse pharmacological properties, including:

- Antimicrobial Activity : Furan derivatives have been reported to possess significant antibacterial and antifungal properties.

- Antitumor Activity : Compounds with oxadiazole moieties have shown efficacy against various cancer cell lines.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in animal models.

Antimicrobial Activity

A study on related furan derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Furan Derivative A | Antibacterial | E. coli | |

| Furan Derivative B | Antifungal | C. albicans |

Antitumor Properties

Research has shown that oxadiazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives with the oxadiazole ring exhibited cytotoxic effects on breast cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds similar to this compound have been attributed to their ability to inhibit pro-inflammatory cytokines.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammatory and cancer pathways.

Synthesis Methods

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides.

- Introduction of the Furan Moiety : This can be done via electrophilic substitution reactions.

- Amide Bond Formation : Using coupling reagents like EDCI or DCC to link the furan derivative with the cyclohexene carboxylic acid.

Q & A

Basic: How can researchers optimize the synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide to improve yield and purity?

Methodological Answer:

Synthesis optimization involves:

- Cyclization reactions : Use acetonitrile under reflux for oxadiazole ring formation, ensuring precise temperature control (1–3 min reaction time) to avoid side products .

- Coupling reactions : Employ carbodiimide-based reagents (e.g., DCC or EDC) for amide bond formation between the oxadiazole-methylphenyl and cyclohexene-carboxamide moieties, with inert atmosphere (N₂/Ar) to prevent oxidation .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate high-purity product (>95%) .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to verify the oxadiazole ring (δ 8.1–8.3 ppm for protons adjacent to N–O groups), furan (δ 6.3–7.4 ppm), and cyclohexene (δ 5.6–5.8 ppm for vinyl protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .

- FT-IR : Validate carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits, with IC₅₀ calculations .

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced: How can density functional theory (DFT) models elucidate the compound’s electronic structure and reactivity?

Methodological Answer:

- Functional selection : Use hybrid functionals (e.g., B3LYP) with 6-31G* basis sets to balance accuracy and computational cost for geometry optimization .

- HOMO-LUMO analysis : Calculate energy gaps to predict charge-transfer interactions and redox stability. For example, a narrow gap (<4 eV) suggests potential as a photosensitizer .

- Solvent effects : Apply polarizable continuum models (PCM) to simulate aqueous or DMSO environments .

Advanced: How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Assay standardization : Compare protocols for cell line viability (e.g., ATP-based vs. resazurin assays) and normalize data using positive controls (e.g., doxorubicin) .

- Solubility correction : Pre-dissolve the compound in DMSO (<1% v/v) and verify stock concentration via HPLC to avoid false negatives .

- Target selectivity profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified furan (e.g., 5-nitro-furan) or oxadiazole (e.g., 3-methyl substitution) groups to assess impact on bioactivity .

- 3D-QSAR modeling : Align compounds in a grid box using CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .

- Free-Wilson analysis : Quantify contributions of individual substituents to antimicrobial potency .

Advanced: How to validate computational predictions of solubility and bioavailability?

Methodological Answer:

- In silico tools : Use SwissADME to predict LogP (optimal range: 2–4) and topological polar surface area (<140 Ų for oral bioavailability) .

- Experimental validation : Measure solubility via shake-flask method (aqueous buffer pH 7.4) and compare with MD simulations of solvation free energy .

- Permeability assays : Perform Caco-2 cell monolayer studies to confirm predicted intestinal absorption .

Advanced: How to investigate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24–72 hours. Monitor degradation via LC-MS .

- Thermal stability : Use TGA/DSC to determine melting points and decomposition thresholds (>200°C suggests storage stability) .

- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Advanced: How to identify degradation products and their biological relevance?

Methodological Answer:

- LC-HRMS/MS : Fragment ions (m/z) matched to potential products (e.g., hydrolyzed oxadiazole or oxidized furan derivatives) .

- Toxicology screening : Test degradation products in zebrafish embryos (LC₅₀) to assess acute toxicity .

- Mechanistic studies : Use EPR spectroscopy to detect free radicals formed during photodegradation .

Advanced: How to design experiments for multi-target interaction studies?

Methodological Answer:

- Network pharmacology : Use STRING or KEGG to map protein-protein interaction networks linked to the compound’s putative targets .

- SPR biosensing : Measure binding kinetics (ka/kd) for simultaneous interactions with enzymes (e.g., COX-2) and receptors (e.g., GPCRs) .

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, inflammation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.